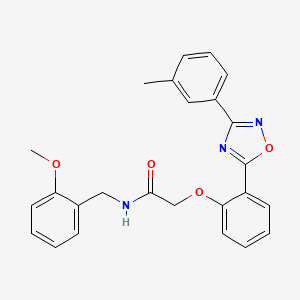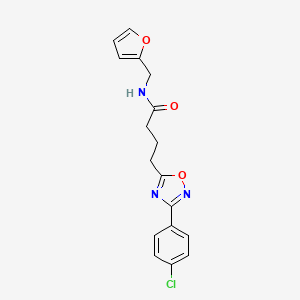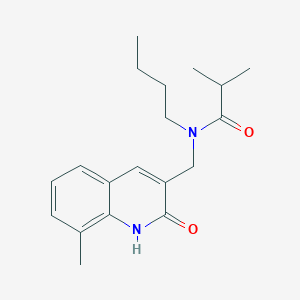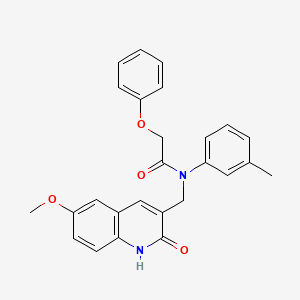
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, anti-inflammatory therapy, and neuroprotection.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide in lab experiments is its potential as a therapeutic agent. This compound has shown promise in various areas of research and may lead to the development of new treatments for cancer and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are many future directions for research on 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide. One area of research could be the development of new cancer therapies based on the mechanism of action of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Other future directions could include investigating the potential neuroprotective effects of this compound and its use in the treatment of neurodegenerative diseases. Overall, the potential applications of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide in scientific research are vast, and further studies are needed to fully understand its potential.
Métodos De Síntesis
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multi-step process involving various chemical reactions. The synthesis involves the use of reagents such as 2-chlorobenzoyl chloride, 4-ethoxyaniline, 2-hydroxy-8-methylquinoline, and triethylamine. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
The potential applications of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide in scientific research are vast. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its anti-inflammatory effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-21-13-11-20(12-14-21)29(26(31)22-9-4-5-10-23(22)27)16-19-15-18-8-6-7-17(2)24(18)28-25(19)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGETHEAVMOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


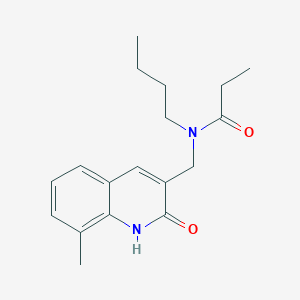

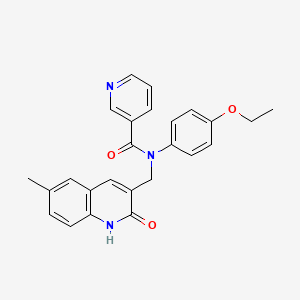

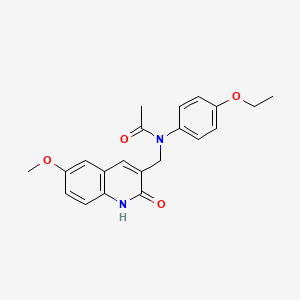

![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
